3-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine
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Overview
Description
3-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine is a chemical compound with the molecular formula C9H15N3O and a molecular weight of 181.23 g/mol It features a piperidine ring substituted with a 3-ethyl-1,2,4-oxadiazole moiety
Scientific Research Applications
3-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine has several scientific research applications:
Preparation Methods
The synthesis of 3-(3-ethyl-1,2,4-oxadiazol-5-yl)piperidine typically involves the formation of the oxadiazole ring followed by its attachment to the piperidine ring. One common synthetic route includes the cyclization of an amidoxime with an appropriate nitrile under acidic conditions to form the oxadiazole ring . The resulting oxadiazole can then be coupled with a piperidine derivative through nucleophilic substitution reactions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
3-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Mechanism of Action
The mechanism of action of 3-(3-ethyl-1,2,4-oxadiazol-5-yl)piperidine involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, allowing it to interact with various enzymes and receptors in biological systems . These interactions can modulate the activity of these targets, leading to the compound’s observed biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
3-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine can be compared with other similar compounds, such as:
3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrile: This compound features a benzonitrile group instead of a piperidine ring, which can alter its chemical reactivity and biological activity.
3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid: This compound has a benzoic acid group, which can influence its solubility and interaction with biological targets.
2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds contain an aniline group, which can affect their electronic properties and reactivity.
The uniqueness of this compound lies in its combination of the piperidine ring and the oxadiazole moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-ethyl-5-piperidin-3-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-2-8-11-9(13-12-8)7-4-3-5-10-6-7/h7,10H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIODYOSZOJCLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2CCCNC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60601012 |
Source
|
Record name | 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60601012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139269-06-0 |
Source
|
Record name | 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60601012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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